Tetraethylene glycol diacrylate (TetEGDA) is a synthetic, long-chain molecule containing both hydrophilic (water-loving) and diacrylate (reactive) functional groups []. It is a colorless liquid commonly used as a crosslinking monomer in scientific research, particularly in the development of hydrogels for various applications [].
TetEGDA has a linear structure with a central polyethylene glycol (PEG) chain flanked by acrylate groups at both ends []. The PEG chain provides hydrophilicity, while the acrylate groups enable crosslinking with other molecules upon exposure to ultraviolet (UV) light []. This key feature allows TetEGDA to participate in the formation of polymeric networks, crucial for hydrogel formation [].
The specific synthesis route for TetEGDA is not readily available in scientific literature. However, the synthesis of similar diacrylate molecules generally involves the acrylation of diols with acrylic acid or its derivatives [].
TetEGDA undergoes a key reaction known as radical polymerization upon exposure to UV light. The acrylate groups react with initiator molecules to form free radicals, which then propagate by reacting with other acrylate groups, leading to the formation of a crosslinked polymer network [].
TetEGDA (uncured) + Initiator (UV light) -> Free RadicalsFree Radicals + TetEGDA -> Growing Polymer ChainsGrowing Polymer Chains + TetEGDA -> Crosslinked Polymer Network
TetEGDA does not have a direct biological effect. However, its role lies in the formation of hydrogels. During hydrogel preparation, TetEGDA crosslinks with other molecules, such as functionalized PEGs, creating a three-dimensional network that can trap water molecules within its structure []. This network provides the hydrogel with its characteristic properties, such as swelling ability and mechanical strength.
TetEGDA is a hazardous material and should be handled with appropriate precautions.
TEGDA acts as a crosslinking agent in the formation of polymers by creating covalent bonds between polymer chains. This enhances the mechanical strength, thermal stability, and other desirable properties of the resulting polymer networks. Studies have explored TEGDA's effectiveness in crosslinking various polymers, including hydrogels, conducting polymers, and biocompatible polymers for drug delivery applications.
TEGDA's hydrophilic nature and presence of functional acrylate groups make it suitable for developing various functional materials. For instance, TEGDA-based hydrogels have been investigated for their potential applications in tissue engineering, drug delivery, and biosensors.
TEGDA's ability to undergo rapid polymerization upon exposure to light makes it valuable for studying photopolymerization processes. Researchers utilize TEGDA in various studies to understand the mechanisms of light-induced polymerization, develop new photoinitiator systems, and design photoresponsive materials.
TEGDA finds applications in various areas of biomedical research due to its biocompatibility and ability to modify the properties of biomaterials. Studies have explored TEGDA for applications in cell encapsulation, drug delivery, and tissue engineering.
Corrosive;Irritant;Environmental Hazard